

# Spectroscopic Characterization Guide: Methylgermanium Trichloride ( )<sup>[1]</sup>

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## Compound of Interest

Compound Name: Methylgermanium trichloride

CAS No.: 993-10-2

Cat. No.: B1581795

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## Executive Summary & Chemical Context

**Methylgermanium trichloride** (CAS: 993-10-2) is a pivotal organogermanium precursor used extensively in the deposition of germanium-doped thin films (CVD/ALD) and the synthesis of biologically active germyl-functionalized heterocycles.

Unlike its silicon analog (

), the germanium center exhibits distinct electronic shielding and vibrational modes due to the "d-block contraction" effect, which increases the electronegativity of Ge (2.<sup>[1]</sup>01) relative to Si (1.<sup>[1]</sup><sup>[2]</sup>90) and Sn (1.96).<sup>[1]</sup> This guide provides the definitive spectroscopic fingerprints required to validate the identity and purity of

## Physical Properties & Handling<sup>[1]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

- Appearance: Colorless, fuming liquid.<sup>[1]</sup>
- Boiling Point: 111 °C.<sup>[1]</sup>
- Density: 1.706 g/mL.<sup>[1]</sup>
- Reactivity: Hydrolyzes rapidly in air to form germoxanes (

)

[1] Protocol: All spectroscopic samples must be prepared in a glovebox (

ppm

) using anhydrous solvents (e.g.,

dried over

).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary method for assessing the purity of

[1] The presence of three electronegative chlorine atoms significantly deshields the methyl group compared to tetramethylgermane (

).[1]

### <sup>1</sup>H NMR Data (300/400 MHz, CDCl<sub>3</sub>)

Signal (ppm)	Multiplicity	Integral	Assignment	Mechanistic Insight
1.53 ppm	Singlet (s)	3H		Deshielded relative to tetramethylgermane (0.13 ppm) due to the inductive effect (-I) of three Cl atoms.

- Impurity Watch:

- 0.13 ppm: Residual

(starting material).[1]

- 1.1 - 1.2 ppm: Methyl groups on germoxane hydrolysis products ( ).
- 0.00 ppm: TMS reference.[1]

## C{ H} NMR Data (75/100 MHz, CDCl )

Signal ( )	Assignment	Notes
26.5 ppm		The carbon nucleus is deshielded by the environment.

## Ge NMR (Low Sensitivity)

While rarely performed due to the quadrupolar nature ( ) and low natural abundance (7.7%) of , the chemical shift for appears in the range of +30 to +50 ppm (relative to ).[1] The linewidth is typically broad ( Hz) due to quadrupolar relaxation.[1]

## Vibrational Spectroscopy (IR & Raman)

The molecule belongs to the point group.[1][3] The vibrational spectrum is dominated by the heavy-atom skeletal modes ( and ) in the fingerprint region.

## Characteristic Bands

Mode Description	Wavenumber ( , cm )	Intensity	Assignment
C-H Stretch (asym)	2995	Weak	
C-H Stretch (sym)	2915	Weak	
CH Deformation	1405 / 1245	Medium	
CH Rock	805	Strong	
Ge-C Stretch	625	Medium	(Key Identifier)
Ge-Cl Stretch (asym)	420 - 430	Very Strong	
Ge-Cl Stretch (sym)	380 - 390	Strong	

Diagnostic Note: The

stretch at ~625 cm

distinguishes this molecule from inorganic

(which lacks this band) and

(where the stretch is slightly lower, ~590-600 cm

).

## Mass Spectrometry (EI, 70 eV)

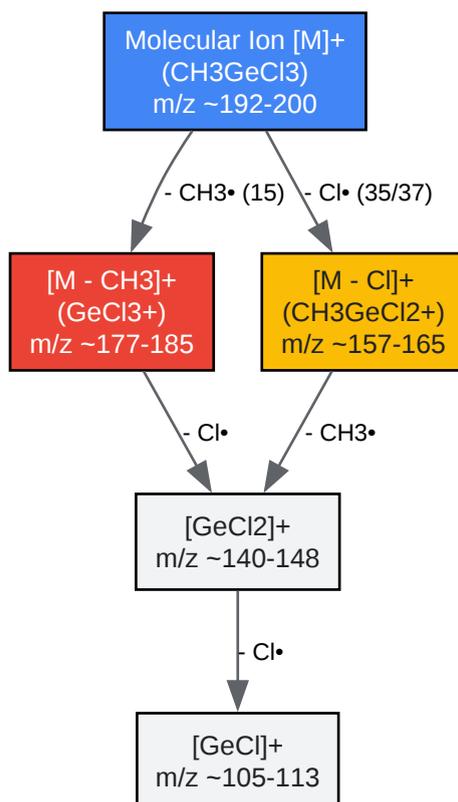
Germanium has five naturally occurring stable isotopes (

), and Chlorine has two (

).<sup>[1]</sup> This creates a highly complex and diagnostic isotopic envelope for every ion cluster.<sup>[1]</sup>

## Fragmentation Pathway

The fragmentation is dominated by the cleavage of the weaker bond or the loss of radical chlorine atoms.



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Figure 1: Electron Ionization (EI) fragmentation pathway for **Methylgermanium trichloride**.<sup>[1]</sup>  
<sup>[2]</sup>

## Key Ion Clusters (m/z)

- m/z 177-185 (

): The base peak (100% abundance) in many spectra. Formed by the loss of the methyl group. The pattern matches the

isotopic combination.

- m/z 192-200 (

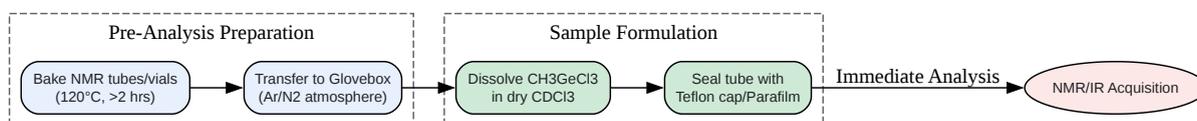
): The molecular ion is usually visible but of lower intensity (10-30%) compared to the fragment.

- m/z 157-165 (

): Result of losing one chlorine atom.

## Experimental Protocol: Inert Sample Preparation

To ensure spectral fidelity, the following workflow is mandatory to prevent hydrolysis artifacts.



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Figure 2: Inert atmosphere workflow for handling moisture-sensitive organogermanium chlorides.

## References

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